An In-depth Technical Guide to 6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile
An In-depth Technical Guide to 6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Scaffold of Potential
In the landscape of medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The naphthalene core, a bicyclic aromatic system, has consistently demonstrated its versatility as a scaffold for a wide array of therapeutic agents, exhibiting activities from antimicrobial to anticancer.[1] This guide delves into the technical intricacies of a particularly compelling derivative: 6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile . The convergence of a methoxy group, a trifluoromethyl moiety, and a nitrile function on the naphthalene framework presents a unique electronic and steric profile, suggesting a rich potential for novel pharmacological applications. While this specific molecule remains relatively underexplored in publicly accessible literature, this document, by synthesizing available data and drawing logical inferences from closely related analogues, aims to provide a foundational resource for researchers poised to investigate its properties and applications.
Core Molecular Attributes
6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile is a substituted aromatic nitrile. The presence of both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group on the same naphthalene ring system creates a distinct electronic environment that is likely to influence its reactivity and biological interactions.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile is presented in the table below. It is important to note that some of these properties are predicted based on its structure due to the limited availability of experimental data.
| Property | Value | Source |
| CAS Number | 103604-49-5 | [2][3] |
| Molecular Formula | C₁₃H₈F₃NO | [2] |
| Molecular Weight | 251.2 g/mol | [2] |
| Predicted Boiling Point | 363.5 ± 42.0 °C | [2] |
| Predicted Density | 1.33 ± 0.1 g/cm³ | [2] |
| Appearance | (Not specified, likely a solid) | - |
| Solubility | (Not specified, likely soluble in organic solvents) | - |
Synthesis and Mechanistic Considerations
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach would involve the construction of the substituted naphthalene core, followed by the introduction or modification of the functional groups.
Caption: Retrosynthetic pathway for 6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile.
Hypothetical Step-by-Step Synthesis Protocol
This protocol is a conceptualization and has not been experimentally validated.
Step 1: Synthesis of a Substituted Naphthalene Precursor
The synthesis would likely begin with a suitable precursor, such as 6-methoxy-1-naphthylamine.
Step 2: Introduction of the Trifluoromethyl Group
The introduction of a trifluoromethyl group onto an aromatic ring can be achieved through various methods, including radical trifluoromethylation.[4] Reagents such as trifluoromethyl-thianthrenium triflate have shown broad applicability in this regard.[5]
-
Dissolution: Dissolve the 6-methoxy-1-naphthylamine precursor in a suitable organic solvent (e.g., dichloromethane).
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Reagent Addition: Add a trifluoromethylating agent, potentially in the presence of a radical initiator or under photoredox conditions.
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Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture would be quenched, extracted, and the product purified by column chromatography.
Step 3: Conversion of the Amine to a Nitrile (Sandmeyer Reaction)
The Sandmeyer reaction is a classic method for converting an aromatic amine to a nitrile.
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Diazotization: The resulting trifluoromethylated naphthylamine would be diazotized using sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C).
-
Cyanation: The diazonium salt solution would then be added to a solution of cuprous cyanide to facilitate the introduction of the nitrile group.
-
Isolation: The final product, 6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile, would be isolated through extraction and purified by recrystallization or column chromatography.
Caption: Proposed workflow for the synthesis of 6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile.
Predicted Spectroscopic Profile
Due to the absence of published experimental spectra for 6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile, the following predictions are based on the analysis of its structural components and data from analogous compounds.
¹H NMR Spectroscopy:
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Aromatic Protons: The protons on the naphthalene ring will appear in the aromatic region (typically 7.0-8.5 ppm). The specific chemical shifts and coupling patterns will be influenced by the positions of the methoxy, trifluoromethyl, and nitrile groups.
-
Methoxy Protons: A singlet corresponding to the three protons of the methoxy group is expected, likely in the range of 3.8-4.2 ppm.
¹³C NMR Spectroscopy:
-
Aromatic Carbons: Multiple signals will be present in the aromatic region (approximately 110-150 ppm).
-
Nitrile Carbon: A characteristic signal for the nitrile carbon will appear in the range of 115-125 ppm.
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Trifluoromethyl Carbon: The carbon of the CF₃ group will exhibit a quartet due to coupling with the three fluorine atoms.
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Methoxy Carbon: A signal for the methoxy carbon is expected around 55-60 ppm.
Infrared (IR) Spectroscopy:
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C≡N Stretch: A sharp, medium-intensity absorption band characteristic of a nitrile group is expected around 2220-2260 cm⁻¹.
-
C-F Stretch: Strong absorption bands corresponding to the C-F bonds of the trifluoromethyl group will be present, typically in the 1000-1400 cm⁻¹ region.
-
C-O Stretch: An absorption band for the aryl ether C-O bond of the methoxy group is expected around 1200-1275 cm⁻¹.
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Aromatic C-H and C=C Stretches: Standard absorptions for the aromatic ring will also be observed.
Mass Spectrometry (MS):
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Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 251.2. High-resolution mass spectrometry would provide a more precise mass measurement.
-
Fragmentation Pattern: Fragmentation may involve the loss of the methoxy group, the nitrile group, or rearrangements involving the trifluoromethyl group.
Potential Applications in Drug Discovery and Development
The structural features of 6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile suggest several promising avenues for investigation in medicinal chemistry.
Antimicrobial and Antifungal Agents
Naphthalene derivatives have been a source of antimicrobial agents.[1] The inclusion of a trifluoromethyl group can enhance lipophilicity, which may improve cell membrane permeability, and the nitrile group can participate in hydrogen bonding interactions with biological targets.
Anticancer Therapeutics
The naphthoquinone scaffold, a close relative of the naphthalene core, is found in several compounds with anticancer activity.[6][7][8] The cytotoxic potential of naphthalene derivatives is an active area of research. The unique electronic properties of 6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile could lead to novel interactions with cancer-related targets.
Enzyme Inhibition
The nitrile group is a known pharmacophore that can act as a covalent or non-covalent inhibitor of various enzymes, particularly proteases. The overall structure of the molecule could serve as a scaffold to position the nitrile group within the active site of a target enzyme.
Caption: Potential therapeutic avenues for 6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials.
Future Directions and Conclusion
6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile represents a promising, yet largely uncharacterized, chemical entity. The confluence of its structural features suggests a high potential for biological activity. This guide has aimed to provide a comprehensive overview based on the currently available information and logical scientific inference. The next critical steps in unlocking the potential of this molecule will be:
-
Experimental Validation of Synthesis: The development and optimization of a reliable synthetic route.
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Thorough Spectroscopic Characterization: The acquisition and analysis of complete NMR, IR, and MS data to confirm its structure.
-
In Vitro Biological Screening: The evaluation of its activity in a panel of relevant biological assays, such as antimicrobial, anticancer, and enzyme inhibition screens.
The insights provided herein are intended to serve as a catalyst for further research into this intriguing molecule, with the hope that it may one day contribute to the development of novel therapeutic agents.
References
-
Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity. National Center for Biotechnology Information. Available from: [Link]
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Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
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Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. National Center for Biotechnology Information. Available from: [Link]
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Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. Available from: [Link]
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Effects of naphthoquinone scaffold-derived compounds on head and neck squamous cell carcinoma based on network pharmacology and molecular docking. National Center for Biotechnology Information. Available from: [Link]
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Applications of naphthyridines in catalysis, medicinal chemistry, and materials science. ResearchGate. Available from: [Link]
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Naphthoquinone Derivatives as Scaffold to Develop New Drugs for Tuberculosis Treatment. National Center for Biotechnology Information. Available from: [Link]
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An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. MDPI. Available from: [Link]
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Analysis of action of 1,4-naphthoquinone scaffold-derived compounds against acute myeloid leukemia based on network pharmacology, molecular docking and molecular dynamics simulation. ResearchGate. Available from: [Link]
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Substituted naphthofurans as hallucinogenic phenethylamine-ergoline hybrid molecules with unexpected muscarinic antagonist activity. PubMed. Available from: [Link]
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Substituted Naphthols: Preparations, Applications, and Reactions. ResearchGate. Available from: [Link]
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2-Methoxy-1-naphthonitrile - Optional[MS (GC)] - Spectrum. SpectraBase. Available from: [Link]
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EPA/NIH Mass Spectral Data Base. GovInfo. Available from: [Link]
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